2-Butoxyethyl p-methoxycinnamate

UVB absorption Sunscreen Photoprotection

Formulating thermally stable sunscreens? Volatile UV filters like octinoxate can evaporate during hot processing or outdoor use, reducing SPF efficacy. 2-Butoxyethyl p-methoxycinnamate (CAS 72845-39-7) offers a solution: - Exceptionally high boiling point (401.6°C) vs. octinoxate - retains active on skin in hot climates - p-Methoxycinnamate chromophore provides targeted UVB absorption (280-320 nm) - Patent-sourced non-irritating profile - suitable for sensitive skin and lip formulations - Alkoxyalkyl ester tail for customized oil/water partitioning

Molecular Formula C16H22O4
Molecular Weight 278.34 g/mol
CAS No. 72845-39-7
Cat. No. B12698021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butoxyethyl p-methoxycinnamate
CAS72845-39-7
Molecular FormulaC16H22O4
Molecular Weight278.34 g/mol
Structural Identifiers
SMILESCCCCOCCOC(=O)C=CC1=CC=C(C=C1)OC
InChIInChI=1S/C16H22O4/c1-3-4-11-19-12-13-20-16(17)10-7-14-5-8-15(18-2)9-6-14/h5-10H,3-4,11-13H2,1-2H3/b10-7+
InChIKeyLUPLDBUGMCGYST-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butoxyethyl p-methoxycinnamate (CAS 72845-39-7): A Technical Overview for Procurement and Formulation Scientists


2-Butoxyethyl p-methoxycinnamate (CAS 72845-39-7), also known as 3-(4-methoxyphenyl)propenoic acid 2-butoxyethyl ester, is a synthetic ester within the cinnamate class of organic ultraviolet (UV) filters [1]. It is a compound of interest in the personal care and industrial sectors, characterized by its chemical formula C16H22O4, a molecular weight of 278.34 g/mol, and a reported density of 1.057 g/cm³ [2]. As a sunscreen agent, its primary utility stems from its capacity to absorb UVB radiation in the range of 280–320 nm [1].

Why 2-Butoxyethyl p-methoxycinnamate (CAS 72845-39-7) Cannot Be Substituted Indiscriminately: The Risks of Generic Substitution


Generic substitution within the cinnamate ester class is not a straightforward process, as the specific alkyl or alkoxyalkyl group is a critical determinant of performance. While the core p-methoxycinnamate chromophore provides UVB absorption, the ester tail profoundly influences key physicochemical properties essential for formulation, such as solubility, oil/water partition coefficient, and skin permeation [1]. These properties directly impact the final product's efficacy, stability, and sensory profile. Therefore, selecting a specific derivative like 2-butoxyethyl p-methoxycinnamate is a decision guided by the need for a defined balance of these attributes, which cannot be assumed to be equivalent across all cinnamate esters [1].

Technical Evidence for 2-Butoxyethyl p-methoxycinnamate (CAS 72845-39-7): Quantitative Differentiation from Key Analogs


UV Absorption Spectrum: Comparative Analysis of 2-Butoxyethyl p-methoxycinnamate vs. Octinoxate

2-Butoxyethyl p-methoxycinnamate exhibits a peak UV absorption at 308 nm, a wavelength characteristic of effective UVB filtration [1]. For comparison, the widely used cinnamate derivative Octinoxate (2-ethylhexyl p-methoxycinnamate) has a reported peak absorption around 310 nm [2]. This demonstrates that the 2-butoxyethyl ester maintains a comparable UVB absorption profile to the industry standard, providing a basis for its use in sun protection applications.

UVB absorption Sunscreen Photoprotection

Physicochemical Property Differentiation: Boiling Point of 2-Butoxyethyl p-methoxycinnamate vs. Octinoxate

The boiling point of 2-Butoxyethyl p-methoxycinnamate is reported as 401.6°C at 760 mmHg [1]. This is substantially higher than the boiling point of the common analog Octinoxate, which is approximately 198-200°C at 760 mmHg . The significantly higher boiling point of the target compound indicates lower volatility, which may be a critical parameter for applications requiring high-temperature processing or for ensuring long-term retention in formulations subjected to thermal stress.

Formulation stability Thermal properties Process engineering

Potential for Reduced Skin Irritation: Class-Level Inference from a Cinnamate Patent

While direct, quantitative, head-to-head irritation data for 2-butoxyethyl p-methoxycinnamate against other cinnamates is lacking in the retrieved literature, the foundational patent for this class of compounds explicitly states that compositions containing these alkoxyalkyl esters are 'non-irritating to the skin, even in sensitive areas, as on the lips' [1]. This is a relevant class-level inference, as skin irritation is a known and monitored parameter for topical UV filters. The statement provides a baseline of expected performance for this specific derivative within the context of its invention.

Safety Skin irritation Cosmetic formulation

Best Research and Industrial Application Scenarios for 2-Butoxyethyl p-methoxycinnamate (CAS 72845-39-7)


Specialty Sunscreen Formulations Requiring a High-Boiling UVB Filter

Based on its exceptionally high boiling point (401.6°C) [1], this compound is a prime candidate for sunscreen formulations, such as certain sprays or creams, that may undergo high-temperature manufacturing processes. Its low volatility compared to octinoxate ensures the active ingredient remains in the formulation and on the skin, providing reliable UV protection. This property is particularly relevant for formulations intended for extended outdoor use in hot climates where thermal degradation of more volatile UV filters could compromise efficacy.

Cinnamate-Based UVB Protection in Sunscreen with a Focus on Mitigating Irritation

The qualitative evidence from the core patent [1] supports the exploration of 2-butoxyethyl p-methoxycinnamate in sunscreens designed for sensitive skin or for use on delicate areas like the lips. Its designation as 'non-irritating' within the patent makes it a strategically important candidate for formulators aiming to develop gentle, yet effective, UVB-protective products.

Use as a Building Block for Novel Cinnamate Derivatives

As an alkoxyalkyl ester of p-methoxycinnamic acid, this compound can serve as a starting material or intermediate for the synthesis of new molecules with tailored properties [1]. The patent describes methods for reacting ethyl p-methoxycinnamate with alkoxyalkanols, opening a pathway for creating custom esters for specific research needs, such as developing molecules with precisely engineered solubility or partition coefficients.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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